molecular formula C10H13NO3S B13870589 2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid

2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid

Cat. No.: B13870589
M. Wt: 227.28 g/mol
InChI Key: VRWVETLGFHKBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylbutanoylamino)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-methylbutanoylamino)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(3-methylbutanoylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylbutanoylamino)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(3-methylbutanoylamino)thiophene-3-carboxylic acid

InChI

InChI=1S/C10H13NO3S/c1-6(2)5-8(12)11-9-7(10(13)14)3-4-15-9/h3-4,6H,5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

VRWVETLGFHKBTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CS1)C(=O)O

Origin of Product

United States

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